Ginsenoside Rh4 Ginsenoside Rh4 Ginsenoside Rh4 is a saponin isolated from the roots of Panax notoginseng (Burk.) F. H. Chen; used as adjuvant with low or non-haemolytic effect.
Brand Name: Vulcanchem
CAS No.: 174721-08-5
VCID: VC0003525
InChI: InChI=1S/C36H60O8/c1-19(2)10-9-11-20(3)21-12-15-35(7)27(21)22(38)16-25-34(6)14-13-26(39)33(4,5)31(34)23(17-36(25,35)8)43-32-30(42)29(41)28(40)24(18-37)44-32/h10-11,21-32,37-42H,9,12-18H2,1-8H3/b20-11+/t21-,22-,23+,24-,25-,26+,27+,28-,29+,30-,31+,32-,34-,35-,36-/m1/s1
SMILES: CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C
Molecular Formula: C36H60O8
Molecular Weight: 620.86

Ginsenoside Rh4

CAS No.: 174721-08-5

Inhibitors

VCID: VC0003525

Molecular Formula: C36H60O8

Molecular Weight: 620.86

Ginsenoside Rh4 - 174721-08-5

CAS No. 174721-08-5
Product Name Ginsenoside Rh4
Molecular Formula C36H60O8
Molecular Weight 620.86
IUPAC Name (2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C36H60O8/c1-19(2)10-9-11-20(3)21-12-15-35(7)27(21)22(38)16-25-34(6)14-13-26(39)33(4,5)31(34)23(17-36(25,35)8)43-32-30(42)29(41)28(40)24(18-37)44-32/h10-11,21-32,37-42H,9,12-18H2,1-8H3/b20-11+/t21-,22-,23+,24-,25-,26+,27+,28-,29+,30-,31+,32-,34-,35-,36-/m1/s1
SMILES CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C
Description Ginsenoside Rh4 is a saponin isolated from the roots of Panax notoginseng (Burk.) F. H. Chen; used as adjuvant with low or non-haemolytic effect.
Reference [1]. Yang ZG, et al. Immunological adjuvant effect of ginsenoside Rh4 from the roots of Panax notoginseng on specific antibody and cellular response to ovalbumin in mice. Chem Biodivers. 2007 Feb;4(2):232-40.

[2]. Patel DN, et al. Quantification of ginsenosides Rh4 and Rk3 in rat plasma by liquid chromatography-tandem mass spectrometry: application to a pre-clinical pharmacokinetic study. J Mass Spectrom. 2012 Nov;47(11):1510-7.
PubChem Compound 21599928
Last Modified Nov 11 2021
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